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Compound of Interest

Compound Name: NTE-122 dihydrochloride

Cat. No.: B12375018 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: Initial searches for "NTE-122 dihydrochloride" did not yield specific

results. However, extensive information is available for "GNTI-122," an engineered T regulatory

cell (Treg) therapy. It is highly likely that "NTE-122 dihydrochloride" is a mistaken reference to

GNTI-122. This document provides detailed application notes and protocols based on the

available data for GNTI-122.

Introduction
GNTI-122 is an investigational autologous engineered T regulatory cell (EngTreg) therapy

designed to treat Type 1 Diabetes (T1D).[1][2] T1D is an autoimmune disease where the body's

own T cells attack and destroy insulin-producing beta cells in the pancreas.[2] GNTI-122 is

developed to restore immune tolerance to pancreatic islets, thereby protecting beta cells from

destruction and potentially promoting their repair and function.[2]

The core of GNTI-122 technology involves engineering a patient's own CD4+ T cells with three

key features:

Stable FOXP3 Expression: FOXP3 is a master regulator of Treg development and function,

and its stable expression ensures the cells maintain their regulatory phenotype.[1][3]

Pancreatic Islet-Specific T Cell Receptor (TCR): This engineered TCR directs the GNTI-122

cells to the pancreas and draining lymph nodes, the sites of autoimmune attack in T1D.[2]
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Chemically Inducible Signaling Complex (CISC): This allows for the specific and tunable

activation and proliferation of GNTI-122 cells in vivo through the administration of low-dose

rapamycin, which mimics IL-2 signaling.[1][3]

Mechanism of Action
GNTI-122 exerts its therapeutic effect through multiple mechanisms to suppress the

autoimmune destruction of pancreatic beta cells. Upon reaching the pancreas and draining

lymph nodes, GNTI-122 cells are activated by recognizing a specific islet antigen.[1] This

activation leads to:

Direct Suppression: GNTI-122 directly suppresses the activity of effector T cells (Teffs) that

share the same islet antigen specificity.[1][3]

Bystander Suppression: Activated GNTI-122 cells can also suppress Teffs with different islet

antigen specificities in the local microenvironment.[1][3]

Infectious Tolerance: GNTI-122 may induce other T cells to become regulatory, further

amplifying the suppressive effect.[2]

This multi-pronged approach aims to create a local environment of immune tolerance in the

pancreas, protecting the remaining beta cells and potentially allowing for their regeneration.
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Caption: Mechanism of action of GNTI-122 in the pancreas.

Preclinical Efficacy in a Type 1 Diabetes Mouse
Model
Preclinical studies have demonstrated the efficacy of a mouse-engineered Treg analog of

GNTI-122 in an adoptive transfer mouse model of T1D.[3][4]
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Experimental Protocol: Adoptive Transfer Mouse Model
of T1D
This protocol provides a general framework based on typical adoptive transfer models for

studying T1D.

Animal Model: Non-obese diabetic (NOD) mice are commonly used as they spontaneously

develop autoimmune diabetes that shares many characteristics with human T1D.

Induction of Diabetes (if necessary): While NOD mice develop spontaneous diabetes, the

process can be accelerated and synchronized by the adoptive transfer of diabetogenic T

cells.

Preparation of Mouse EngTreg Analog:

Isolate CD4+ T cells from a donor mouse.

Genetically engineer the cells to express a stable form of Foxp3, a mouse islet-specific

TCR, and the CISC.

Adoptive Transfer:

Inject a defined number of diabetogenic T cells into recipient NOD mice to induce

diabetes.

Administer the mouse EngTreg analog of GNTI-122 to a cohort of these mice. Control

groups would receive no treatment or a non-engineered Treg cell population.

Monitoring:

Monitor blood glucose levels regularly to assess the onset and progression of diabetes.

At the study endpoint, harvest pancreata for histological analysis.

Outcome Measures:

Incidence of Diabetes: The percentage of mice in each group that become diabetic.
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Insulitis Scoring: Histological assessment of the degree of immune cell infiltration into the

pancreatic islets.

Beta Cell Preservation: Quantification of remaining beta cell mass.

EngTreg Trafficking: Analysis of the presence of the engineered Tregs in the pancreas and

draining lymph nodes.

Summary of Preclinical Findings
In a T1D mouse model, the surrogate mouse EngTregs demonstrated:

Long-term suppression of pathogenic T cells attacking the pancreas.[1]

Reduced inflammation within the pancreatic islets.[1]

Protection of insulin-producing islet beta cells.[1]

Mitigation of the development of T1D.[1]

The engineered Tregs trafficked to the pancreas, decreased the severity of insulitis, and

prevented progression to diabetes.[3][4]

Quantitative Data from Preclinical Studies
While specific quantitative data from the animal studies is not publicly available in the provided

search results, the following table illustrates the type of data that would be generated from such

experiments.

Parameter
Control Group
(Diabetogenic T cells only)

GNTI-122 Analog Group

Diabetes Incidence High (e.g., >80%) Significantly Lower

Mean Insulitis Score Severe Mild to None

Beta Cell Mass Significantly Reduced Preserved

EngTreg Presence in

Pancreas
N/A Detected
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Clinical Development and Human Trials
GNTI-122 is currently being evaluated in a Phase 1 clinical trial for adults recently diagnosed

with T1D.[5][6]

Clinical Trial Design Overview
Objective: To assess the safety, tolerability, and pharmacodynamic activity of GNTI-122.[5][6]

Cohorts: The study includes multiple cohorts receiving different doses of GNTI-122, with one

cohort also receiving rapamycin to activate the CISC.[5]

Administration: GNTI-122 is manufactured from the patient's own blood cells and

administered as a single dose.[5][6]

Follow-up: Participants are monitored for 78 weeks for safety and efficacy markers.[5]

Key Efficacy Assessments:

MMTT-stimulated C-peptide levels (a measure of insulin production).[5]

HbA1c levels.[5]

Pharmacodynamic activity (e.g., lymphocyte subsets, Teff responses).[5]
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Caption: High-level workflow for GNTI-122 clinical trials.

Considerations for Animal Studies
Species Selection: The choice of animal model is critical. While NOD mice are a standard,

other models may be relevant depending on the specific research question.

Cell Dosing: Determining the optimal dose of engineered Tregs is a key aspect of preclinical

development. Dose-ranging studies are essential.

Immunogenicity: As GNTI-122 involves genetic engineering, the potential for an immune

response against the engineered cells should be evaluated.
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Safety and Toxicity: Comprehensive safety and toxicology studies are required to identify any

potential off-target effects or adverse events.

Conclusion
GNTI-122 represents a promising, targeted cell therapy approach for the treatment of Type 1

Diabetes. Preclinical studies in mouse models have demonstrated its potential to suppress the

autoimmune attack on pancreatic beta cells. The ongoing clinical trials will provide crucial

information on its safety and efficacy in humans. The protocols and information provided herein

offer a guide for researchers working with or interested in the application of engineered Treg

therapies like GNTI-122 in animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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